4-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid chemical structure and physicochemical properties
4-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid chemical structure and physicochemical properties
Executive Summary
The transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich saturated scaffolds represents a critical paradigm shift in modern drug discovery. The compound 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid stands at the forefront of this movement. As a highly strained, bridged bicyclic amino acid derivative, it serves as a sophisticated bioisostere for ortho- and meta-substituted benzenes [1]. This technical guide dissects its structural mechanics, physicochemical advantages, and integration into advanced therapeutic modalities such as Ligand-Directed Degraders (LDDs) and PROTACs [2].
Structural Architecture and Conformational Dynamics
At its core, 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid features a 2-azabicyclo[2.1.1]hexane (aza-BCH) framework.
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Strain Energy & Geometry: The aza-BCH core is characterized by a significant ring strain of approximately 38 kcal/mol [1]. Despite this inherent strain, it remains thermodynamically stable enough for extensive medicinal chemistry applications, avoiding the rapid degradation often seen in its more strained bicyclo[1.1.1]pentane (BCP) counterparts (~68 kcal/mol) [1].
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Vectorial Alignment: The geometric exit vectors of the 1,4-substituted aza-BCH system perfectly mimic the substitution patterns of flat arenes. This provides a 3D structural surrogate that maintains the necessary spatial arrangement for target receptor binding while eliminating the flatness of traditional phenyl rings [1].
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Bifunctional Utility: The C4-phenyl group provides a lipophilic anchor for hydrophobic pocket engagement, while the C1-carboxylic acid offers a versatile handle for amide coupling, making it an ideal bifunctional building block [3].
Caption: Logical flow of bioisosteric replacement using the 2-azabicyclo[2.1.1]hexane scaffold.
Physicochemical Profile: The Causality of Scaffold Hopping
The fundamental causality behind replacing a benzene ring with an aza-BCH core lies in increasing the fraction of sp³ carbons (Fsp³). A higher Fsp³ disrupts the planar π-stacking interactions that traditionally lead to poor aqueous solubility, aggregation, and off-target promiscuity.
Table 1: Quantitative Physicochemical Data (Hydrochloride Salt)
| Property | Value | Causality / Scientific Significance |
| Molecular Formula | C₁₂H₁₄ClNO₂ | Defines the core mass and salt form required for bench stability [3]. |
| Molecular Weight | 239.70 g/mol | Low MW ensures high ligand efficiency when incorporated into larger drug molecules [3]. |
| CLogP | 1.293 | Optimal lipophilicity balance; prevents excessive membrane retention and clearance issues [3]. |
| SMILES | Cl.O=C(O)C12CC(C1)(CN2)C=3C=CC=CC3 | Exact structural identifier for computational cheminformatics and docking [3]. |
| Storage | +4 °C | Prevents thermal degradation of the highly strained bicyclic system over time [3]. |
By utilizing this scaffold, researchers observe a distinct decrease in lipophilicity (LogD) and an increase in kinetic solubility compared to planar analogs. Furthermore, the absence of an aromatic π-system at the core reduces susceptibility to cytochrome P450-mediated oxidative metabolism, enhancing the pharmacokinetic half-life [4].
Synthetic Methodologies and Skeletal Editing
The synthesis of highly substituted aza-BCHs traditionally relies on intramolecular photochemical [2+2] cycloadditions or iodocyclization of enamides [4]. However, recent breakthroughs have utilized the 2-azabicyclo[2.1.1]hexane core not just as an endpoint, but as a reactive intermediate.
Skeletal Editing: Through an O-diphenylphosphinylhydroxylamine-promoted N-atom deletion process, multisubstituted aza-BCHs can be converted directly into bicyclo[1.1.1]pentanes (BCPs) [1]. This single-atom skeletal edit allows medicinal chemists to "scaffold hop" between bioisosteric subclasses, fine-tuning the exit vectors and physicochemical properties late in the synthetic route [4].
Applications in Targeted Protein Degradation (PROTACs)
The aza-BCH scaffold has found profound utility in the design of rigid linkers for PROTACs (Proteolysis Targeting Chimeras) and Ligand-Directed Degraders (LDDs). A recent study demonstrated that azabicyclo[2.1.1]hexane piperazinium salts undergo unique rearrangement reactions, serving as versatile electrophiles to construct rigid, cis-substituted cyclobutylpiperazine side chains [2]. This rigidity restricts the conformational entropy of the linker, pre-organizing the PROTAC to form a stable, highly specific ternary complex between the target protein (e.g., Androgen Receptor) and the E3 ligase [2].
Self-Validating Experimental Protocols
To ensure high-fidelity data when evaluating the physicochemical benefits of the 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid scaffold, the following self-validating protocols must be strictly adhered to.
Protocol 1: High-Throughput Kinetic Aqueous Solubility Profiling
Causality Focus: Thermodynamic solubility assays require crystalline material and long equilibration times. Kinetic solubility from DMSO stocks is more relevant for early-stage drug discovery to prevent false negatives during bioassays.
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Stock Preparation: Dissolve the compound in 100% LC-MS grade DMSO to a concentration of 10 mM. Rationale: Ensures complete initial dissolution and sets a standardized baseline.
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Spiking: Add 5 µL of the 10 mM stock to 245 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well plate (Final DMSO = 2%, Target Max Concentration = 200 µM).
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Incubation: Shake the plate at 300 rpm for 24 hours at 25 °C. Rationale: 24 hours ensures the precipitation kinetics have reached a pseudo-equilibrium state.
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Phase Separation (Critical Step): Centrifuge the plate at 3,000 × g for 30 minutes. Rationale: Incomplete sedimentation of amorphous precipitates leads to artificially inflated solubility values. High-speed centrifugation is mandatory to validate the assay.
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Quantification: Transfer 50 µL of the supernatant to a new plate, dilute with 50 µL of acetonitrile (to prevent precipitation in the LC tubing), and analyze via LC-MS/MS against a standard curve.
Caption: Step-by-step experimental workflow for kinetic solubility determination via LC-MS/MS.
Protocol 2: Amide Coupling for PROTAC Linker Synthesis
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Activation: To a solution of 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature. Rationale: HATU forms a highly reactive active ester. Pre-activation prevents the incoming amine nucleophile from competing for the coupling reagent, ensuring high yields.
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Coupling: Add the desired amine-functionalized target ligand (1.0 eq). Stir for 4 hours.
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Quenching & Extraction: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. The sp³-rich core partitions favorably into the organic layer, leaving polar byproducts in the aqueous phase.
References
- Title: 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride Chemical Substance Information. Source: NextSDS.
- Title: EN300-37152409 - 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride. Source: EnamineStore.
- Title: Discovery of an Azabicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via a Rearrangement. Source: Organic Letters - ACS Publications.
- Title: Late-Stage N-Atom Deletion of Multisubstituted 2-Azabicyclo[2.1.1]Hexanes. Source: ACS Catalysis.
- Title: Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Azabicyclo[2.1.1]hexanes. Source: PMC - NIH.
